![molecular formula C17H9Cl2FN4S B2514720 (2E)-4-(3,4-dichlorophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477191-03-0](/img/structure/B2514720.png)
(2E)-4-(3,4-dichlorophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide
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Description
(2E)-4-(3,4-dichlorophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide is a useful research compound. Its molecular formula is C17H9Cl2FN4S and its molecular weight is 391.25. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivative Applications
Synthesis of Thiazolo Pyrimidines : A study describes the synthesis of thiazolo pyrimidine derivatives using 4-fluoroaniline as a starting material, which is similar to the 4-fluoroanilino component in the queried compound. These derivatives showed significant anti-inflammatory and antinociceptive activities, indicating potential medicinal applications (Alam et al., 2010).
Development of Fluorogenic Chemosensors : Another research focused on creating a fluorogenic sensor for the detection of cyanide ions, using a benzothiazole moiety. This sensor displayed a significant change in UV-vis spectrum and fluorescence emission spectrum upon interaction with cyanide ions, suggesting its utility in environmental monitoring (Jothi et al., 2022).
Synthetic Equivalents for Isocyanide Dichlorides : N-functionalized benzotriazole-1-carboximidoyl chlorides, which are structurally related to the queried compound, have been proposed as stable and novel isocyanide dichloride synthetic equivalents. These intermediates can be used to synthesize a variety of compounds like polysubstituted guanidines and S-aryl isothioureas (Katritzky et al., 2001).
Biosensor Development for Environmental Monitoring : A biosensor constructed for the detection of cyanide and chlorophenols used an amperometric approach. This indicates the application of similar chemical structures in the development of sensors for environmental pollutants (Besombes et al., 1995).
Application in Analytical Chemistry
Study of Iminoethenethiones : Research on iminoethenethiones, which have a thiazole ring similar to the queried compound, was conducted to understand their structure and stability. These studies are crucial in analytical chemistry for the characterization of novel molecules (Flammang et al., 1994).
Corrosion Inhibition Studies : Thiazole derivatives have been studied for their corrosion inhibition performances on iron, which is relevant to industrial applications. This research indicates the potential of thiazole compounds in material science and corrosion prevention (Kaya et al., 2016).
Detoxification of Cyanide : A study on the detoxification of cyanide using cystine indicated the formation of thiazolidinecarboxylic acid, which is structurally related to thiazole derivatives. This research contributes to understanding biochemical pathways and potential therapeutic approaches (Wood & Cooley, 1956).
properties
IUPAC Name |
(2E)-4-(3,4-dichlorophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2FN4S/c18-13-6-1-10(7-14(13)19)16-9-25-17(22-16)15(8-21)24-23-12-4-2-11(20)3-5-12/h1-7,9,23H/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVDXVKIYZXQPT-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(3,4-dichlorophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide |
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